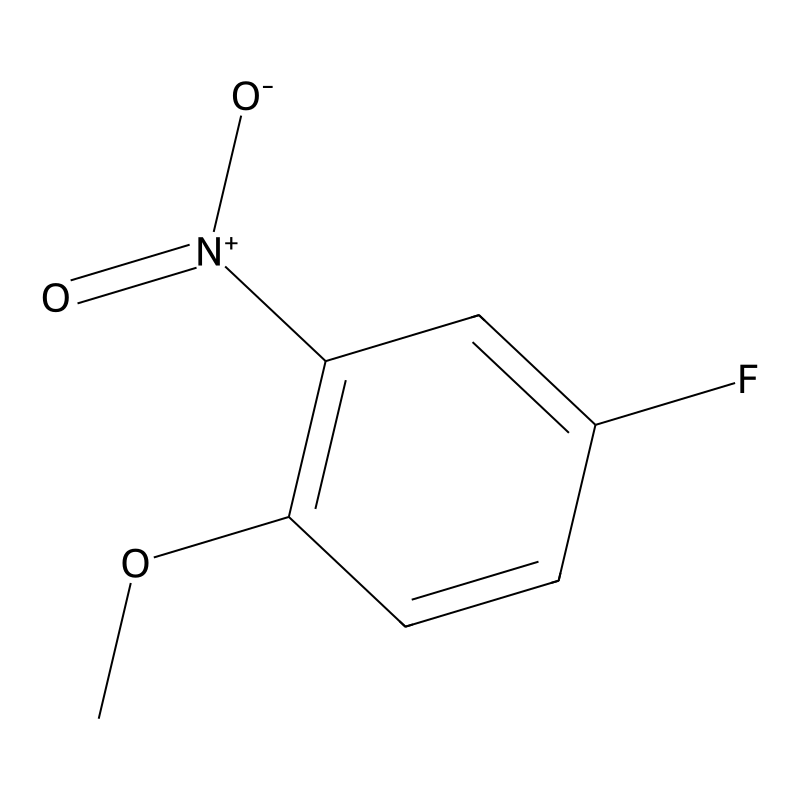4-Fluoro-2-nitroanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-Fluoro-2-nitroanisole is an aromatic compound with the molecular formula C₇H₆FNO₃ and a CAS number of 445-83-0. It features a fluorine atom and a nitro group on the aromatic ring, which contribute to its chemical reactivity and potential applications in various fields. This compound is recognized for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Synthesis:
Crystallography:
The crystal structure of 4-Fluoro-2-nitroanisole has been determined using X-ray diffraction techniques. This information is valuable for understanding the packing arrangement and intermolecular interactions within the solid state, which can be crucial for applications in material science [].
Potential Applications:
While there is limited published research specifically focused on 4-Fluoro-2-nitroanisole, its chemical structure suggests potential applications in various scientific fields:
- Medicinal Chemistry: The nitro and fluoro functional groups are commonly found in various bioactive molecules. 4-Fluoro-2-nitroanisole could serve as a starting material for the synthesis of novel drug candidates, although further research is needed to explore this possibility [].
- Material Science: Nitroaromatic compounds are often used in the development of functional materials due to their interesting electrical and optical properties. 4-Fluoro-2-nitroanisole could potentially be incorporated into the design of new materials, but further investigation is required [].
Several methods exist for synthesizing 4-Fluoro-2-nitroanisole:
- Fluorination of Nitroaniline: Direct fluorination of 2-nitroanisole using fluorinating agents such as xenon difluoride can yield 4-fluoro-2-nitroanisole .
- Anodic Fluorination: This method involves using an electrochemical setup to introduce fluorine into the aromatic system under controlled conditions .
- Alkylation Reactions: Fluorinated compounds can be generated through alkylation reactions involving fluoroaromatic compounds and suitable alkylating agents .
4-Fluoro-2-nitroanisole serves various purposes in chemical research and industry:
- Intermediate in Synthesis: It is utilized as a key intermediate in the synthesis of more complex organic molecules, particularly in drug development and agrochemicals.
- Research Tool: The compound is valuable in studies related to electrophilic aromatic substitution reactions and photochemical processes.
Several compounds share structural similarities with 4-Fluoro-2-nitroanisole. Here are a few notable ones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Similar structure; used as an intermediate in synthesis |
| 3-Fluoro-4-nitroanisole | C₇H₆FNO₃ | Different position of fluorine; potential for varied reactivity |
| 4-Chloro-2-nitroanisole | C₇H₆ClNO₃ | Chlorine instead of fluorine; differing properties due to halogen type |
Uniqueness of 4-Fluoro-2-nitroanisole
What sets 4-Fluoro-2-nitroanisole apart from similar compounds is its specific combination of a nitro group and a fluorine atom at designated positions on the aromatic ring. This unique arrangement enhances its reactivity profile, making it particularly useful in targeted synthetic applications where selective reactivity is desired.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








